molecular formula C19H16N4OS B2606414 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide CAS No. 1203110-63-7

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide

Cat. No. B2606414
CAS RN: 1203110-63-7
M. Wt: 348.42
InChI Key: PUOYCBUAGRCWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have been utilizing compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide as versatile precursors for synthesizing a wide array of heterocycles. These include pyrroles, pyridines, coumarins, thiazoles, and various other nitrogen-containing heterocycles. The synthesized compounds have been characterized using advanced spectroscopic methods like IR, MS, NMR, and others, confirming their structural integrity and purity (Fadda et al., 2017).

Biological Activity Assessment

The biological activities of the synthesized heterocyclic compounds have been a significant area of interest. Some studies have focused on assessing their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. These studies aim to identify new compounds with potent insecticidal activities that can serve as safer, more effective alternatives to existing pesticides (Fadda et al., 2017).

Antimalarial and Antifungal Activities

Another research direction involves evaluating the antimalarial and antifungal potentials of novel quinazolinone derivatives, incorporating biologically active moieties. Screening for selected compounds has shown promising activities against various strains of Plasmodium falciparum, a causative agent of malaria, and against fungal species like Aspergillus ochraceus. These findings highlight the therapeutic potential of such compounds in treating infectious diseases (El-bayouki et al., 2011).

Chemical Reactivity and Utility

The chemical reactivity of compounds structurally related to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide has been extensively studied, with a focus on their utility as polyfunctional reagents. These compounds serve as starting points for preparing a wide range of functionally substituted heterocycles, demonstrating their broad synthetic utility in organic chemistry (Dyachenko et al., 2018).

Coordination Complexes and Antioxidant Activity

Research has also been conducted on synthesizing coordination complexes using pyrazole-acetamide derivatives and assessing their antioxidant activities. These studies contribute to understanding the relationship between molecular structure and antioxidant properties, which is crucial for designing new compounds with potential therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

N-(2-methylquinolin-5-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-7-8-15-16(20-13)5-4-6-17(15)22-18(24)11-14-12-25-19(21-14)23-9-2-3-10-23/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYCBUAGRCWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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